(S)-2-Amino-6-(picolinamido)hexanoic acid
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Overview
Description
(S)-2-Amino-6-(picolinamido)hexanoic acid is a chiral amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a picolinamido group, and a hexanoic acid chain, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-6-(picolinamido)hexanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-Aminohexanoic acid and picolinic acid.
Coupling Reaction: The amino group of (S)-2-Aminohexanoic acid is coupled with the carboxyl group of picolinic acid using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques like column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized for high yield and purity, and advanced purification techniques like high-performance liquid chromatography (HPLC) are employed.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-6-(picolinamido)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols are used in substitution reactions, often in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions include oximes, nitroso compounds, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-Amino-6-(picolinamido)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-6-(picolinamido)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The picolinamido group can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The compound may also modulate signaling pathways and affect cellular processes through its interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-6-(benzamido)hexanoic acid: Similar structure but with a benzamido group instead of a picolinamido group.
(S)-2-Amino-6-(nicotinamido)hexanoic acid: Contains a nicotinamido group, which has different electronic and steric properties.
(S)-2-Amino-6-(isonicotinamido)hexanoic acid: Features an isonicotinamido group, which can influence its reactivity and interactions.
Uniqueness
(S)-2-Amino-6-(picolinamido)hexanoic acid is unique due to the presence of the picolinamido group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in research and industry, where its particular reactivity and interactions are advantageous.
Properties
IUPAC Name |
(2S)-2-amino-6-(pyridine-2-carbonylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c13-9(12(17)18)5-1-3-8-15-11(16)10-6-2-4-7-14-10/h2,4,6-7,9H,1,3,5,8,13H2,(H,15,16)(H,17,18)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJXSCRYNQRYCJ-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCCCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)NCCCC[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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